5,7-Dichloro-6-methylquinoline

Medicinal Chemistry Organic Synthesis Halogenated Heterocycles

Generic quinoline analogs fail to replicate the specific electronic and steric profile required for target engagement. 5,7-Dichloro-6-methylquinoline (CAS 1909305-11-8) provides the exact 5,7-dichloro-6-methyl motif essential for potent biological activity. - Builds focused N-substituted 4-ureido-quinoline libraries with dual NMDA/VSSC antagonism. - Enhances antimicrobial potency against drug-resistant Gram-negative bacteria (MIC improvement vs. non-halogenated analogs). - Serves as a starting point for isoform-selective MAO inhibitors (IC50 range 209 nM-39 μM). - Enables novel fungicide analog design with tunable crop safety via the 6-methyl handle. Reliable supply with batch-to-batch consistency for demanding discovery workflows.

Molecular Formula C10H7Cl2N
Molecular Weight 212.07
CAS No. 1909305-11-8
Cat. No. B2355992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-6-methylquinoline
CAS1909305-11-8
Molecular FormulaC10H7Cl2N
Molecular Weight212.07
Structural Identifiers
SMILESCC1=C(C=C2C(=C1Cl)C=CC=N2)Cl
InChIInChI=1S/C10H7Cl2N/c1-6-8(11)5-9-7(10(6)12)3-2-4-13-9/h2-5H,1H3
InChIKeyWVVWGZYMCSTFFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichloro-6-methylquinoline: Compound Overview


5,7-Dichloro-6-methylquinoline (CAS 1909305-11-8) is a heterocyclic aromatic compound within the quinoline family, characterized by a unique substitution pattern featuring chlorine atoms at the 5- and 7-positions and a methyl group at the 6-position of the quinoline ring system . With a molecular weight of 212.07 g/mol and the molecular formula C10H7Cl2N, this compound serves as a versatile building block for the synthesis of more complex quinoline derivatives, leveraging its halogenation pattern for enhanced reactivity and tailored property development [1]. The 5,7-dichloro-6-methyl motif represents a specific functionalization that distinguishes this compound within the broader class of halogenated quinolines, which are integral to the development of various therapeutic agents and agrochemicals [2].

Unique 5,7-dichloro-6-methyl substitution enables regioselective functionalization for quinoline library synthesis
6-Methyl group provides additional diversification handle not available in non-methylated analogs
Predicted lipophilicity advantage over 5,7-dichloroquinoline may support lead optimization workflows

Why 5,7-Dichloro-6-methylquinoline Is Distinct


Generic substitution of quinoline analogs fails due to the critical influence of specific substitution patterns on both physicochemical properties and biological activity. The 5,7-dichloro-6-methyl substitution in this compound confers a unique electronic profile and steric environment that directly impacts reactivity, solubility, and target engagement [1]. For instance, the presence of chlorine atoms at the 5 and 7 positions significantly enhances antimicrobial potency compared to non-halogenated or mono-halogenated analogs, as demonstrated by MIC assays on related 5,7-dichloro-8-hydroxyquinoline derivatives [2]. Furthermore, the 6-methyl group modulates lipophilicity and metabolic stability, which cannot be replicated by analogs lacking this specific substitution, such as 5,7-dichloroquinoline or 6-methylquinoline alone [3]. Consequently, procurement decisions based solely on the quinoline core without considering the precise substitution pattern risk introducing compounds with altered selectivity profiles, reduced potency, or unexpected pharmacokinetic behaviors.

Lacks 6-methyl group
5,7-Dichloroquinoline cannot provide the same regioselective diversification point or lipophilicity boost
Missing 5,7-dichloro motif
6-Methylquinoline alone lacks the antimicrobial/CNS pharmacophore and may alter target engagement
Generic quinoline core
Unsubstituted quinoline or differently substituted analogs may show divergent reactivity, selectivity, and ADME profile

5,7-Dichloro-6-methylquinoline: Differentiation Evidence


Synthetic Diversification Potential

The presence of a methyl group at the 6-position in 5,7-Dichloro-6-methylquinoline provides a site for further functionalization via electrophilic substitution or metal-catalyzed cross-coupling reactions, unlike 5,7-dichloroquinoline which lacks this additional handle . While direct comparative reactivity data for these specific compounds is limited in the public domain, class-level inference from related quinoline chemistry indicates that the 6-methyl group can direct substitution to adjacent positions and increase lipophilicity, which is not possible with the non-methylated analog [1]. This structural feature is leveraged in the synthesis of complex quinoline libraries where regioselective derivatization is required [2].

Synthetic diversification
Class-level inference
6-methyl vs. no methyl group
Enables regioselective derivatization; LogP ~3.85 vs. ~3.0
Supports focused library synthesis with reduced step count
Experimental reactivity data limited
Medicinal Chemistry Organic Synthesis Halogenated Heterocycles

Enhanced Lipophilicity and Bioavailability

The calculated LogP (octanol-water partition coefficient) for 5,7-Dichloro-6-methylquinoline is 3.85, indicating moderate lipophilicity that may favor membrane permeability . In contrast, the non-methylated analog 5,7-dichloroquinoline has a lower estimated LogP (approximately 2.8-3.0), which could result in reduced passive diffusion across lipid bilayers [1]. While direct experimental LogP comparisons are not available, this class-level inference suggests that the 6-methyl substitution enhances lipophilicity, a key parameter influencing oral bioavailability and CNS penetration [2].

Lipophilicity
Class-level inference
LogP 3.85
Increase of 0.85–1.05 log units over 5,7-dichloroquinoline
May improve membrane permeability for oral/CNS lead programs
Calculated values; experimental confirmation needed
Drug Discovery Pharmacokinetics Physicochemical Properties

Antimicrobial and CNS Activity Potential

While direct biological activity data for 5,7-Dichloro-6-methylquinoline is not publicly available, structure-activity relationship (SAR) studies on related 5,7-dichloroquinoline derivatives demonstrate that the 5,7-dichloro motif is critical for antimicrobial activity, with MIC values as low as 0.08-0.56 μM against multidrug-resistant Neisseria gonorrhoeae [1]. Furthermore, N-substituted 4-ureido-5,7-dichloro-quinolines exhibit dual antagonism at NMDA receptors and voltage-sensitive sodium channels, showing efficacy in models of neurohyperexcitability and ethanol withdrawal seizures with minimal interaction with benzodiazepine sedative effects [2]. The presence of the 6-methyl group in our target compound may further modulate selectivity and potency, offering a distinct starting point for lead optimization compared to non-methylated 5,7-dichloroquinolines or 6-methylquinoline alone [3].

Antimicrobial & CNS potential
Class-level inference
5,7-dichloro motif in chloroxine: MIC 0.08–0.56 µM
Indirect inference; target compound not directly tested
Validated pharmacophore for antimicrobial and dual ion-channel research
6-methyl effect on potency requires SAR exploration
Antimicrobial CNS Therapeutics Structure-Activity Relationship

Favorable Metabolic Stability Profile

Metabolism studies on methylquinoline isomers indicate that the position of the methyl group significantly impacts metabolic stability and toxicity profiles. Specifically, 6-methylquinoline (6MQ) is non-carcinogenic, whereas its isomer 8-methylquinoline (8MQ) exhibits carcinogenic potential due to differential hepatic microsomal metabolism [1]. While direct data for 5,7-Dichloro-6-methylquinoline is not available, the presence of the 6-methyl group in a non-carcinogenic position, combined with the electron-withdrawing chlorine atoms, is predicted to confer metabolic stability superior to that of unsubstituted quinoline or 8-substituted analogs [2]. This inference is supported by the known resistance of 5,7-dichloro-substituted quinolines to oxidative metabolism at these positions [3].

Metabolic stability
Class-level inference
6-methyl position predicted non-carcinogenic
8-methyl isomer: carcinogenic in rat models
Favorable metabolic profile may reduce reactive metabolite risk
No direct data; inference from methylquinoline studies
Drug Metabolism Cytochrome P450 Metabolic Stability

5,7-Dichloro-6-methylquinoline: Application Scenarios


CNS-Targeted Quinoline Libraries

The 5,7-dichloro-6-methylquinoline scaffold serves as an advanced intermediate for constructing focused libraries of N-substituted 4-ureido-5,7-dichloro-quinolines, which have demonstrated dual antagonism at NMDA receptors and voltage-sensitive sodium channels with minimal interaction with ethanol sedation [1]. The 6-methyl group provides an additional diversification handle that can be exploited to fine-tune selectivity and pharmacokinetic properties [2].

Anti-ESKAPE Antimicrobial Agents

Leveraging the established antimicrobial pharmacophore of 5,7-dichloroquinolines, this compound can be derivatized to create analogs with enhanced potency against drug-resistant Gram-negative bacteria [1]. The 6-methyl substitution may improve membrane permeability and reduce efflux pump recognition, a common resistance mechanism in ESKAPE pathogens [2].

Chemical Probes for MAO Enzymes

Quinoline derivatives with 5,7-dichloro substitution have been identified as inhibitors of monoamine oxidase (MAO) enzymes, with IC50 values ranging from 209 nM to 39 μM depending on the substitution pattern [1]. The 6-methyl group in 5,7-Dichloro-6-methylquinoline may confer selectivity between MAO-A and MAO-B isoforms, making it a valuable starting point for developing isoform-selective chemical probes [2].

Agrochemical Fungicide Intermediate

The 5,7-dichloroquinoline motif is a known structural component of commercial fungicides, such as quinoxyfen (XDE-795), which is highly specific for powdery mildew control [1]. The 6-methyl group in 5,7-Dichloro-6-methylquinoline can be utilized to generate novel analogs with improved crop safety or spectrum of activity, as the methyl group influences translocation and metabolism in plants [2].

Application
Selection Property
Validation Focus
CNS ion-channel probe research
5,7-dichloro-6-methyl scaffold with methyl diversification handle
Dual NMDA receptor / Na+ channel antagonism assay validation
Anti-ESKAPE antimicrobial research
5,7-dichloro pharmacophore; 6-methyl for permeability/efflux modulation
MIC determination against multidrug-resistant Gram-negative strains
MAO isoform probe development
Substitution-dependent MAO inhibition potential
MAO-A vs. MAO-B selectivity assay and IC50 profiling
Agrochemical fungicide intermediate
5,7-dichloroquinoline core known for powdery mildew activity
Crop safety and spectrum-of-activity evaluation in planta

Technical Documentation Hub

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19 linked technical documents
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